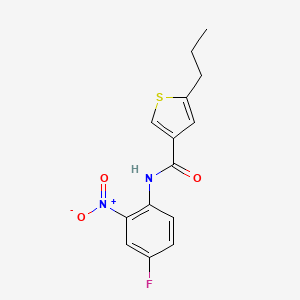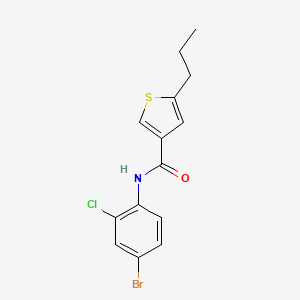![molecular formula C22H27NO5S B4265634 diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate](/img/structure/B4265634.png)
diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate
描述
Diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate, also known as DAPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DAPT is a gamma-secretase inhibitor, which means that it inhibits the activity of the gamma-secretase enzyme, which is involved in the processing of amyloid precursor protein (APP) and Notch receptors. Inhibition of gamma-secretase has been shown to have potential therapeutic effects in various diseases, including Alzheimer's disease and cancer.
作用机制
Diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate works by inhibiting the activity of the gamma-secretase enzyme, which is involved in the processing of APP and Notch receptors. Inhibition of gamma-secretase leads to a decrease in the production of amyloid beta peptides and the activation of the Notch signaling pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate vary depending on the specific disease or condition being studied. In Alzheimer's disease, diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate has been shown to reduce the levels of amyloid beta peptides in the brain, which may help to slow the progression of the disease. In cancer, diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate has been shown to inhibit the growth and proliferation of cancer cells by interfering with the Notch signaling pathway.
实验室实验的优点和局限性
One of the main advantages of using diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate in lab experiments is its specificity for the gamma-secretase enzyme and the Notch signaling pathway. This allows researchers to target these specific pathways without affecting other cellular processes. However, one of the limitations of using diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate is its potential for off-target effects, which may lead to unintended consequences.
未来方向
There are several potential future directions for research involving diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate. One area of interest is the development of more potent and selective gamma-secretase inhibitors for the treatment of Alzheimer's disease. Another area of interest is the use of diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate in combination with other therapeutic agents for the treatment of cancer. Additionally, there is potential for the use of diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate in the treatment of other diseases and conditions that involve the gamma-secretase enzyme or the Notch signaling pathway.
科学研究应用
Diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate has been extensively studied in the field of scientific research, particularly in the areas of Alzheimer's disease and cancer. In Alzheimer's disease, diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate has been shown to inhibit the production of amyloid beta peptides, which are believed to play a key role in the development of the disease. In cancer, diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate has been shown to inhibit the Notch signaling pathway, which is involved in the development and progression of various types of cancer.
属性
IUPAC Name |
dipropan-2-yl 5-[(5-propylthiophene-3-carbonyl)amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5S/c1-6-7-19-11-17(12-29-19)20(24)23-18-9-15(21(25)27-13(2)3)8-16(10-18)22(26)28-14(4)5/h8-14H,6-7H2,1-5H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKFYXZMXTXECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=CC(=CC(=C2)C(=O)OC(C)C)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropan-2-yl 5-{[(5-propylthiophen-3-yl)carbonyl]amino}benzene-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 5-[(dimethylamino)carbonyl]-2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4265551.png)
![5-{[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4265553.png)
![2-({[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4265564.png)
![6-({[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4265571.png)
![3-({[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4265572.png)
![1-[(2,6-dichlorophenyl)acetyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4265588.png)


![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B4265607.png)
![3,5-bis(difluoromethyl)-1-[4-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4265608.png)



